methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate
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Overview
Description
Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a hydroxymethyl group and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate typically involves the esterification of 3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: 3-[6-(carboxymethyl)pyridin-2-yl]propanoic acid.
Reduction: 3-[6-(hydroxymethyl)pyridin-2-yl]propanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(hydroxymethyl)pyridine: A simpler pyridine derivative with a hydroxymethyl group.
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: A related ester with a different substitution pattern on the pyridine ring.
2,6-bis(hydroxymethyl)pyridine: A compound with two hydroxymethyl groups on the pyridine ring.
Uniqueness
Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxymethyl group and a propanoate ester group on the pyridine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-5-8-3-2-4-9(7-12)11-8/h2-4,12H,5-7H2,1H3 |
InChI Key |
QQNPKFLLCWDGBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC(=CC=C1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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